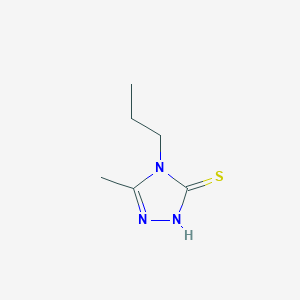

5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, starting from thiosemicarbazides or dithiocarbazates treated with various aldehydes or ketones. For instance, derivatives similar to 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol have been synthesized through reactions involving hydrazine hydrate and carbon disulfide, followed by treatment with aldehydes to form Schiff bases (Singh & Kandel, 2013).

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

Triazole compounds, including variants like 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol, have been extensively studied for their chemical reactivity and synthesis methods. Recent achievements highlight the importance of 1,2,4-triazole-3-thione derivatives in developing compounds with antioxidant, antiradical activity, and potential applications in treating conditions related to radiation exposure. Such compounds are compared with biogenic amino acids, such as cysteine, for their free SH-group, indicating a broad spectrum of pharmacological possibilities through chemical transformations (Kaplaushenko, 2019).

Pharmacological Applications

1,2,4-Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are considered promising for developing new biologically active substances, indicating the potential for various therapeutic applications. The versatility in chemical modeling allows for the exploration of new drug candidates, highlighting the importance of 1,2,4-triazole derivatives in modern organic synthesis and pharmaceutical research (Ohloblina, 2022).

Industrial and Agricultural Use

The synthesis and physico-chemical properties of triazole derivatives have practical applications beyond the pharmaceutical domain, including optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. These derivatives are also used as corrosion inhibitors and in controlling pests in agriculture, demonstrating their wide-ranging utility in engineering, metallurgy, and agricultural sectors. The low toxicity of these compounds further enhances their appeal for various industrial applications (Parchenko, 2019).

Direcciones Futuras

The future directions for research on “5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol” and related compounds could involve exploring their synthesis methods, chemical reactions, mechanisms of action, and biological activities in more detail. This could lead to the discovery of new therapeutic agents or useful chemical tools .

Mecanismo De Acción

Target of Action

It is known that 1h-1,2,4-triazole-3-thiol, a related compound, has been used in studies to design a surface-enhanced raman scattering-based probe for fast and accurate detection of dna markers . This suggests that the compound may interact with DNA or associated proteins.

Mode of Action

1h-1,2,4-triazole-3-thiol, a similar compound, is known to form novel luminescent polymers with cadmium (ii) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives . These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

Triazole derivatives have been found to be effective in preventing the corrosion of metals , suggesting that they may interact with metal ions in biological systems and potentially affect metal-dependent biochemical pathways.

Pharmacokinetics

For instance, 1H-1,2,4-triazole-3-thiol, a related compound, is soluble in water , which could potentially enhance its absorption and distribution in the body.

Propiedades

IUPAC Name |

3-methyl-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-4-9-5(2)7-8-6(9)10/h3-4H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHXROJGRJZQIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397347 |

Source

|

| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121519-86-6 |

Source

|

| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)

![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)